7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This compound features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core with three key substituents:
- 7-Ethoxy group: Enhances lipophilicity and metabolic stability compared to smaller alkoxy groups.
- 5-(Pyridin-4-yl): The pyridine moiety may participate in hydrogen bonding or π-π stacking, critical for receptor affinity .
Synthesis routes for such compounds often involve multi-component reactions or cyclization of chalcone intermediates with hydrazine derivatives, as seen in related pyrazolo-benzooxazines .
Properties
IUPAC Name |
7-ethoxy-2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-22-6-4-5-19-21-15-20(16-7-9-18(28-2)10-8-16)26-27(21)24(30-23(19)22)17-11-13-25-14-12-17/h4-14,21,24H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZARBMCMBGGJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)OC)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Ethoxy-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the benzo[e]pyrazolo[1,5-c][1,3]oxazine class, which has been studied for various pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 401.5 g/mol
- CAS Number : 899746-45-3
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazine derivatives, including those similar to this compound. For instance, research demonstrated that oxazine compounds can induce apoptosis and paraptosis in breast cancer cell lines (MDA-MB231 and MCF-7). The mechanism involves activation of the JNK signaling pathway and increased levels of reactive oxygen species (ROS), leading to cell death through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 and Survivin .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been investigated against various bacterial strains. For example, derivatives with similar structural features have shown significant antibacterial activity against Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in these compounds is believed to enhance their interaction with bacterial membranes, thereby increasing their antimicrobial potency .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of pyrimidine derivatives indicates that compounds within this class may exhibit similar effects. The structure–activity relationship (SAR) studies suggest that modifications to the molecular structure can enhance anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Specific derivatives demonstrated effective inhibition of COX enzymes, which are crucial in inflammatory processes .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzo[e]pyrazolo compounds exhibit significant anticancer properties. For instance, the compound has shown promise in inducing apoptosis in cancer cells through mechanisms involving the activation of specific signaling pathways such as JNK (c-Jun N-terminal kinase) and modulation of reactive oxygen species (ROS) levels. In vitro studies demonstrated that treatment with similar oxazine derivatives resulted in increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of compounds structurally related to 7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine. Various studies have reported moderate to good antibacterial and antifungal activities against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specific derivatives have been evaluated for their ability to inhibit key enzymes involved in cancer progression and microbial resistance. For example, some pyrazolo derivatives have shown efficacy against protein kinases and other targets relevant to cancer therapy .
Case Study 1: Anticancer Research
In a study focusing on the effects of similar oxazine compounds on breast cancer cells (MDA-MB231 and MCF-7), it was found that these compounds could induce both apoptosis and paraptosis. The treatment led to significant cytotoxicity and altered the expression levels of various proteins associated with cell survival and death pathways .
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antibacterial activities of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents, synthesis methods, and inferred properties:
Research Findings and Limitations
Key Findings
Limitations
- Data Gaps : Direct biological data for the target compound are absent; inferences rely on structural analogs.
- Synthetic Challenges : Multi-step synthesis may limit scalability compared to one-pot methods .
Q & A
Q. What are the standard synthetic routes for 7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Step 2 : Introduction of the pyridine moiety through condensation with pyridine carbaldehydes.
- Step 3 : Oxazine ring formation via cyclization of phenolic intermediates under acidic or thermal conditions. Key catalysts include triethylamine, and solvents like ethanol are used to optimize yields. Reaction monitoring employs thin-layer chromatography (TLC) or HPLC .
Q. How is the molecular structure of this compound validated?
Structural characterization relies on:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for confirming substituent positions and ring fusion.
- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry of the fused heterocyclic system.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
Q. What preliminary biological screening approaches are recommended?
Initial screening includes:
- In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines to assess anticancer potential.
- Enzyme inhibition studies (e.g., kinase or protease assays) to identify mechanistic targets.
- Antimicrobial disk diffusion tests to evaluate broad-spectrum activity. Positive controls and dose-response curves are critical for reliability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and enhances regioselectivity.
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Catalyst tuning : Lewis acids (e.g., ZnCl₂) or organocatalysts can stabilize transition states. Reaction progress should be monitored via real-time FTIR or LC-MS to identify bottlenecks .
Q. What methodologies are used for conformational analysis to explain bioactivity variations?
Advanced techniques include:
- 2D NMR (NOESY/ROESY) : Detects spatial proximity of substituents influencing binding.
- Molecular Dynamics Simulations : Predicts dominant conformers in solution or protein-bound states.
- X-ray Crystallography : Resolves bioactive conformations in crystal lattices. Discrepancies between solution and solid-state structures may explain activity differences .
Q. How can contradictory data in biological activity assays be resolved?
Contradictions arise from:
- Assay variability : Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Compound stability : Check degradation via HPLC under assay conditions (pH/temperature).
- Cell line heterogeneity : Use isogenic cell pairs to isolate target-specific effects. Statistical meta-analysis of replicate datasets is recommended .
Q. What computational methods predict target interactions for this compound?
- Molecular Docking : AutoDock Vina or Glide to screen against kinase or GPCR libraries.
- Pharmacophore Modeling : Identifies essential interaction motifs (e.g., hydrogen bonds with pyridine-N).
- QSAR Studies : Correlates substituent electronic properties (Hammett constants) with activity. Validation with experimental IC₅₀ values improves predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
